molecular formula C15H19NO5S B2593697 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide CAS No. 2320641-78-7

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2593697
CAS No.: 2320641-78-7
M. Wt: 325.38
InChI Key: BWSNLLVAVXMLKK-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and methoxybenzenesulfonamide groups. One common method involves the use of microwave irradiation to facilitate the reaction, which has been shown to be efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and solvent-free methods can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-10-7-14(11(2)21-10)15(17)9-16-22(18,19)13-6-4-5-12(8-13)20-3/h4-8,15-17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSNLLVAVXMLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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